molecular formula C6H12O B046470 Butyl vinyl ether CAS No. 111-34-2

Butyl vinyl ether

Cat. No.: B046470
CAS No.: 111-34-2
M. Wt: 100.16 g/mol
InChI Key: UZKWTJUDCOPSNM-UHFFFAOYSA-N
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Description

Butyl vinyl ether, stabilized appears as a liquid. Less dense than water. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals.

Mechanism of Action

Target of Action

Butyl Vinyl Ether (BVE) is primarily used as a reagent in organic chemical reactions . It plays a crucial role in the preparation of pharmaceutical compounds used in anticancer therapy and in the synthesis of potent inhibitors for PDE5 . It is also used in the synthesis of copolymers and as an acrylic/vinyl acetate resin comonomer .

Mode of Action

BVE, like other ethers, can act as bases . They form salts with strong acids and addition complexes with Lewis acids . The complex between diethyl ether and boron trifluoride is an example . Ethers may react violently with strong oxidizing agents .

Biochemical Pathways

The reaction mechanisms for the atmospheric hydroxylation of n-butyl vinyl ether were investigated using quantum chemical methods . Ten possible reaction channels were discussed for the primary hydroxylation of n-butyl vinyl ether . Major products are n-butyl formate and formaldehyde .

Pharmacokinetics

It’s known that bve is slightly soluble in water , which may affect its absorption and distribution in the body. More research is needed to fully understand the ADME properties of BVE.

Result of Action

The primary result of BVE’s action is the formation of new compounds through organic chemical reactions . For example, it is used in the preparation of pharmaceutical compounds used in anticancer therapy and in the synthesis of potent inhibitors for PDE5 .

Action Environment

BVE is highly flammable and may form explosive peroxides . It should be kept in a well-ventilated place away from sources of ignition . The compound is also sensitive to static discharges . These environmental factors can significantly influence the action, efficacy, and stability of BVE.

Properties

IUPAC Name

1-ethenoxybutane
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InChI

InChI=1S/C6H12O/c1-3-5-6-7-4-2/h4H,2-3,5-6H2,1H3
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InChI Key

UZKWTJUDCOPSNM-UHFFFAOYSA-N
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Canonical SMILES

CCCCOC=C
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Molecular Formula

C6H12O
Record name BUTYL VINYL ETHER, STABILIZED
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Related CAS

25232-87-5
Record name Butyl vinyl ether homopolymer
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DSSTOX Substance ID

DTXSID5051575
Record name Butyl vinyl ether
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Molecular Weight

100.16 g/mol
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Physical Description

Butyl vinyl ether, stabilized appears as a liquid. Less dense than water. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals., Liquid; Slightly soluble in water; [Hawley]
Record name BUTYL VINYL ETHER, STABILIZED
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Boiling Point

94 °C
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Flash Point

15 °F (NFPA, 2010), -9 °C (Open cup)
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Solubility

Sol in alc and ether, Sol in acetone, benzene, Water solubility of 3,000 mg/l, Very sol in ethyl alcohol, acetone; miscible in ethyl ether
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Density

0.7888 at 20 °C/20 °C, Bulk density: 7.45 lb/gal at 20 °C
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Vapor Density

3.45 (Air = 1)
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Vapor Pressure

49.1 [mmHg], 49 mm Hg at 25 °C /from experimentally derived coefficients/
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Color/Form

Liquid

CAS No.

111-34-2
Record name BUTYL VINYL ETHER, STABILIZED
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Record name n-Butyl vinyl ether
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Record name Butane, 1-(ethenyloxy)-
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Record name VINYL BUTYL ETHER
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Melting Point

-92 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of butyl vinyl ether?

A1: this compound is represented by the molecular formula C6H12O and has a molecular weight of 100.16 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Information on this compound's spectroscopic properties can be found in several studies. Infrared (IR) spectroscopy has been used to analyze its structure, particularly the presence of characteristic peaks associated with the vinyl ether functionality. [, , ] Nuclear magnetic resonance (NMR) spectroscopy, specifically 1H NMR and 13C NMR, provides insights into the compound's structure and tacticity in polymeric forms. [, , , ]

Q3: Can this compound undergo polymerization?

A3: Yes, this compound readily undergoes cationic polymerization. Various Lewis acid catalysts, including organoaluminum halides, boron trifluoride etherate (BF3·O(C2H5)2), and complexes with methylaluminoxane, have been successfully employed for its polymerization. [, , , , , , , , ]

Q4: What is the impact of temperature on the polymerization of this compound?

A4: Temperature significantly influences the polymerization behavior of this compound. Lower temperatures generally favor isotactic polymer formation, while higher temperatures tend to yield atactic structures. [, , , ]

Q5: Can this compound be copolymerized with other monomers?

A5: Yes, this compound has been successfully copolymerized with various monomers, including methyl methacrylate, maleic anhydride, N-substituted maleimides, vinyl glycidyl ether, divinyl sulfide, and tetracyanoethylene. [, , , , , , ]

Q6: What type of copolymers does this compound form with electron-withdrawing monomers like maleic anhydride?

A6: this compound tends to form alternating copolymers with electron-withdrawing monomers like maleic anhydride due to the formation of charge-transfer complexes between the monomers. [, , ]

Q7: What are the applications of copolymers containing this compound?

A7: Copolymers containing this compound have potential applications in various fields. For example, copolymers with maleic anhydride are investigated for biomedical applications due to their biocompatibility and potential as free radical scavengers. [] Fluorine-containing amphiphilic ABA triblock copolymers containing this compound exhibit hydrogel-forming properties, making them interesting for drug delivery and other applications. []

Q8: Can this compound participate in Claisen rearrangement reactions?

A8: Yes, this compound can be used in one-pot Claisen rearrangement reactions with allylic alcohols. This protocol involves the in situ formation of allyl vinyl ether, which then undergoes the rearrangement in the presence of catalysts like mercury(II) acetate and sodium acetate. [, ]

Q9: How does this compound react with tetracyanoethylene?

A9: this compound reacts with tetracyanoethylene to form cyclobutane adducts through a [2+2] cycloaddition mechanism. These adducts can further undergo ring-opening polymerization in the presence of tertiary amines or quaternary ammonium halides, resulting in alternating copolymers. [, ]

Q10: How does pressure affect the reaction between this compound and tetracyanoethylene?

A10: Studies on the kinetics of the reaction between this compound and tetracyanoethylene under high pressure reveal that the electron donor-acceptor complex formed between the two molecules is an intermediate in the cycloaddition pathway. The reaction volume for both the complex formation and the cycloaddition step was found to be negative, indicating that the reaction is accelerated by pressure. []

Q11: How does this compound react with carboxylic acids?

A11: this compound reacts with carboxylic acids in the presence of iodine as a catalyst to form the corresponding butyl esters. This reaction proceeds through an addition-rearrangement mechanism, where the initial adduct of the vinyl ether and carboxylic acid rearranges to yield the ester. []

Q12: How do fluorinated groups affect the stability of polymers containing this compound?

A12: The introduction of fluorinated groups, such as in copolymers of this compound and 2,2,2-trifluoroethyl methacrylate, can enhance the photooxidative stability of the resulting polymers. This improvement in stability makes them suitable for applications as protective coatings, for instance, on marble surfaces. []

Q13: What is the thermal stability of copolymers containing this compound?

A13: The thermal stability of this compound-containing copolymers depends on their composition and structure. For example, ABA triblock copolymers with poly(2-adamantyl vinyl ether) outer segments and poly(this compound) inner segments exhibited high thermal decomposition temperatures, exceeding 320 °C. []

Q14: How does the presence of this compound affect the glass transition temperature of copolymers?

A14: The incorporation of this compound generally lowers the glass transition temperature (Tg) of copolymers. This effect is observed in copolymers with monomers like N-phenylmaleimide, where increasing the this compound content leads to a decrease in Tg. []

Q15: What is known about the atmospheric fate of this compound?

A15: this compound, when released into the atmosphere, primarily reacts with hydroxyl radicals (OH), ozone (O3), and nitrate radicals (NO3). These reactions contribute to the compound's degradation in the atmosphere. [, ]

Q16: Are there any concerns regarding the environmental impact of this compound?

A16: While this compound is used in various applications, its release into the environment raises concerns due to its potential for photochemical smog formation and contribution to tropospheric ozone production. Its degradation products, such as aldehydes and organic acids, can also impact air quality. [, ]

Q17: What are some alternatives to this compound in specific applications?

A17: The choice of alternatives to this compound depends on the specific application. For example, other vinyl ethers with different alkyl chains, such as ethyl vinyl ether or isothis compound, might offer similar properties in polymerization reactions. In other cases, entirely different classes of compounds, like acrylates or methacrylates, might be considered depending on the desired properties. [, , , ]

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